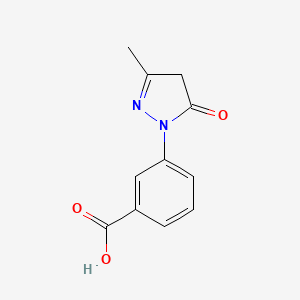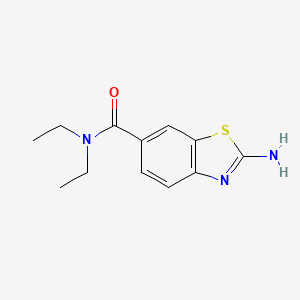
1-Bencilazepan-2-ona
Descripción general
Descripción
1-Benzylazepan-2-one, also known as 1-benzyl-2-azepanone, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 80-82°C and a boiling point of 139-140°C. It is a derivative of azepane and is structurally related to benzodiazepines. 1-Benzylazepan-2-one has been studied for its biochemical and physiological effects and has been found to be a useful tool for laboratory experiments.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
1-Bencilazepan-2-ona: es un valioso bloque de construcción en la síntesis orgánica. Su estructura es susceptible a diversas reacciones químicas, lo que la convierte en un precursor versátil para sintetizar una amplia gama de compuestos químicos. Puede sufrir reacciones como alquilación, acilación y sustitución nucleofílica, las cuales son fundamentales en la construcción de moléculas complejas para productos farmacéuticos y agroquímicos .
Química Medicinal
En la química medicinal, This compound sirve como andamiaje para el desarrollo de nuevos agentes terapéuticos. Su núcleo de bencilazepanona es estructuralmente similar a muchas moléculas bioactivas, y las modificaciones a este núcleo pueden conducir al descubrimiento de fármacos con posibles aplicaciones en el tratamiento de diversas enfermedades .
Bioquímica
This compound: tiene aplicaciones en bioquímica, particularmente en el estudio de las interacciones enzima-sustrato. Puede actuar como un imitador de sustratos naturales o como un inhibidor para estudiar los sitios de unión y los mecanismos catalíticos de las enzimas. Esto es crucial para comprender la función de las enzimas y diseñar inhibidores de enzimas como fármacos .
Ingeniería Química
En el campo de la ingeniería química, This compound se utiliza en la optimización de procesos y el desarrollo de rutas de síntesis. Su papel en el diseño de procesos químicos eficientes y escalables es significativo, ya que puede influir en las condiciones de reacción, los rendimientos y la economía general de la producción química .
Investigación Farmacéutica
This compound: se utiliza ampliamente en la investigación farmacéutica para el diseño y descubrimiento de fármacos. Es un intermedio clave en la síntesis de diversos compuestos farmacológicamente activos. Su manipulación puede conducir al desarrollo de fármacos con mayor eficacia, seguridad y biodisponibilidad .
Aplicaciones Industriales
En aplicaciones industriales, This compound participa en la fabricación de colorantes, resinas y polímeros. Sus propiedades químicas le permiten incorporarse a materiales para mejorar sus características de rendimiento, como la estabilidad, la durabilidad y la resistencia a los factores ambientales .
Direcciones Futuras
The azepane motif, which includes 1-Benzylazepan-2-one, is in the top 100 most frequently used ring systems for small molecule drugs . Therefore, new synthetic methods for the construction of azepane derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
Propiedades
IUPAC Name |
1-benzylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-9-5-2-6-10-14(13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGIITKNTHQYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363430 | |
| Record name | 1-benzyl-2-azepanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33241-96-2 | |
| Record name | 1-benzyl-2-azepanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylazepan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-Benzylazepan-2-one in the synthesis of azepanedione oximes?
A1: 1-Benzylazepan-2-one serves as a crucial starting material in the multi-step synthesis of 1-benzylazepan-2,3-dione 3-(O-substituted oximes) []. The synthesis, as described in the research paper "Synthesis of new azepanedione oximes" [], involves several transformations:
Q2: Why is there interest in synthesizing azepanedione oxime derivatives like those derived from 1-Benzylazepan-2-one?
A2: Azepanedione oxime derivatives, including those derived from 1-Benzylazepan-2-one, are of interest due to their potential pharmacological properties []. Previous studies have shown that similar compounds exhibit a range of biological activities, including:
- Muscle Relaxant Activity: 3-[0-(benzyl)oximinoether] hexahydroazepin-2,3-diones have demonstrated the ability to relax both rat trachea and human bronchus [].
- Antinociceptive and Anticonvulsant Effects: Certain oximinoether and oxime derivatives have exhibited promising antinociceptive (pain-reducing) and anticonvulsant activities [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

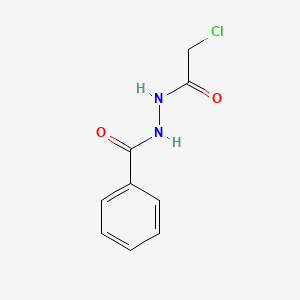
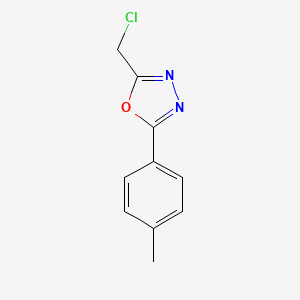
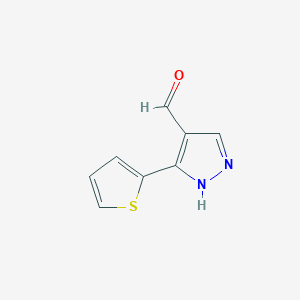
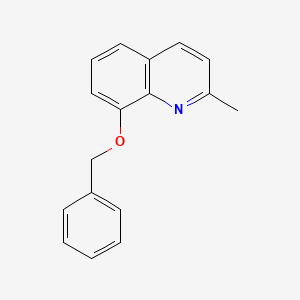

![{[2-(Benzyloxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B1270354.png)
![1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B1270356.png)
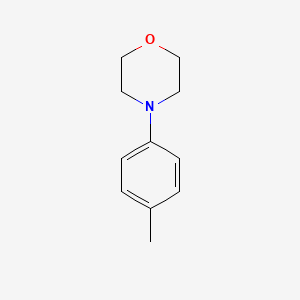
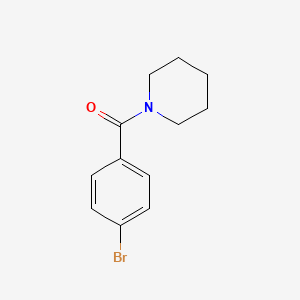

![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)
![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)
